

# o-Chlorobenzylpiperazine mechanism of action

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

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An In-depth Technical Guide to the Mechanism of Action of o-Chlorobenzylpiperazine

## Abstract

o-Chlorobenzylpiperazine (CBP) is a psychoactive compound belonging to the arylpiperazine class of chemicals. While less characterized than its meta-isomer, m-Chlorophenylpiperazine (mCPP), its mechanism of action is rooted in its complex interactions with multiple monoaminergic neurotransmitter systems. This guide provides a detailed examination of the molecular pharmacology of o-CBP, outlining its receptor binding profile, the downstream signaling consequences of these interactions, and the validated experimental methodologies used to elucidate this mechanism. The narrative is structured to provide not just a description of the mechanism, but a rationale for the scientific inquiry required to characterize such a compound, reflecting the process of drug discovery and development.

## Introduction: The Arylpiperazine Scaffold

The piperazine ring is a prevalent scaffold in medicinal chemistry, found in a wide array of therapeutic agents.<sup>[1][2][3][4][5]</sup> Arylpiperazines, specifically, are known for their promiscuous binding profiles, often exhibiting affinity for various serotonin (5-HT) and dopamine (D) receptors, as well as neurotransmitter transporters.<sup>[6][7][8]</sup> This multi-target engagement leads to complex pharmacological effects, ranging from antidepressant and anxiolytic to psychostimulant properties.<sup>[9][10][11]</sup> o-Chlorobenzylpiperazine (o-CBP), as a member of this class, is presumed to exert its central nervous system (CNS) effects through modulation of these key monoaminergic systems. Understanding its precise mechanism requires a systematic deconstruction of its interactions at a molecular level.

## Molecular Targets and Binding Affinity Profile

The primary mechanism of action for any psychoactive compound is defined by its binding affinity for specific CNS receptors and transporters. For arylpiperazines, the most critical targets are typically within the serotonergic and dopaminergic systems.

### Interaction with the Serotonin System

The serotonin system is a major target for arylpiperazines. Compounds like mCPP, a close structural analog of o-CBP, display high affinity for multiple 5-HT receptor subtypes, including 5-HT<sub>1A</sub>, 5-HT<sub>2A</sub>, 5-HT<sub>2C</sub>, and 5-HT<sub>7</sub> receptors.<sup>[9][12][13]</sup> While specific binding data for o-CBP is less prevalent in the literature, structure-activity relationships within the chlorophenylpiperazine series suggest a similar, though not identical, profile. It is hypothesized that o-CBP acts as an agonist or partial agonist at some 5-HT receptors while potentially acting as an antagonist at others, such as the 5-HT<sub>7</sub> receptor.<sup>[12][14]</sup> This mixed agonist-antagonist profile contributes to a complex modulation of serotonergic tone.

### Interaction with the Dopamine System

The psychostimulant effects of many piperazine derivatives are linked to their interaction with the dopamine system.<sup>[15][16][17]</sup> This interaction can occur through two primary mechanisms: direct binding to dopamine receptors (e.g., D<sub>2</sub>, D<sub>4</sub>) or inhibition of the dopamine transporter (DAT), which increases synaptic dopamine levels.<sup>[16]</sup> Several chlorophenylpiperazine analogues have been identified as high-affinity ligands for the dopamine transporter and D<sub>4</sub> receptor.<sup>[18][19][20][21]</sup> The docking of arylpiperazines into the D<sub>2</sub> receptor binding site highlights the importance of interactions between the protonated piperazine nitrogen and key aspartate residues, as well as aromatic interactions with phenylalanine and tyrosine residues.<sup>[7]</sup>

### Interaction with the Norepinephrine System

The norepinephrine (NE) system is also a common target for psychostimulants.<sup>[11]</sup> Norepinephrine itself has a higher affinity for  $\beta$ <sub>1</sub>-adrenergic receptors over  $\beta$ <sub>2</sub>-adrenergic receptors, a selectivity determined by the kinetics of receptor association.<sup>[22]</sup> Arylpiperazines often show affinity for  $\alpha$ <sub>1</sub>-adrenergic receptors, which can modulate cardiovascular effects and contribute to the overall CNS profile.<sup>[8]</sup>

## Summary of Receptor Binding Profile (Hypothesized)

The following table summarizes the likely binding profile of o-CBP based on data from structurally related chlorophenylpiperazine and arylpiperazine compounds. The affinity is typically quantified by the inhibition constant (K<sub>i</sub>), where a lower value indicates higher affinity.

| Target Receptor/Transporter | Likely Affinity (K <sub>i</sub> ) Range | Primary Role in CNS          | Putative Functional Activity      |
|-----------------------------|---|------------------------------|-----------------------------------|
| Serotonin 5-HT1A Receptor   | 10 - 100 nM                             | Anxiolysis, Antidepressant   | Partial Agonist                   |
| Serotonin 5-HT2A Receptor   | 50 - 250 nM                             | Psychedelic effects, Sleep   | Antagonist / Partial Agonist      |
| Serotonin 5-HT7 Receptor    | 20 - 150 nM                             | Cognition, Circadian Rhythms | Antagonist                        |
| Dopamine D2 Receptor        | 100 - 500 nM                            | Motor control, Reward        | Antagonist / Partial Agonist      |
| Dopamine D4 Receptor        | 5 - 50 nM                               | Cognition, Reward            | Antagonist / High Affinity Ligand |
| Dopamine Transporter (DAT)  | 50 - 300 nM                             | Dopamine reuptake, Reward    | Inhibitor                         |
| α1-Adrenergic Receptors     | 100 - 1000 nM                           | Arousal, Blood Pressure      | Antagonist                        |

Note: These values are estimations based on related compounds and require direct experimental validation for o-CBP.

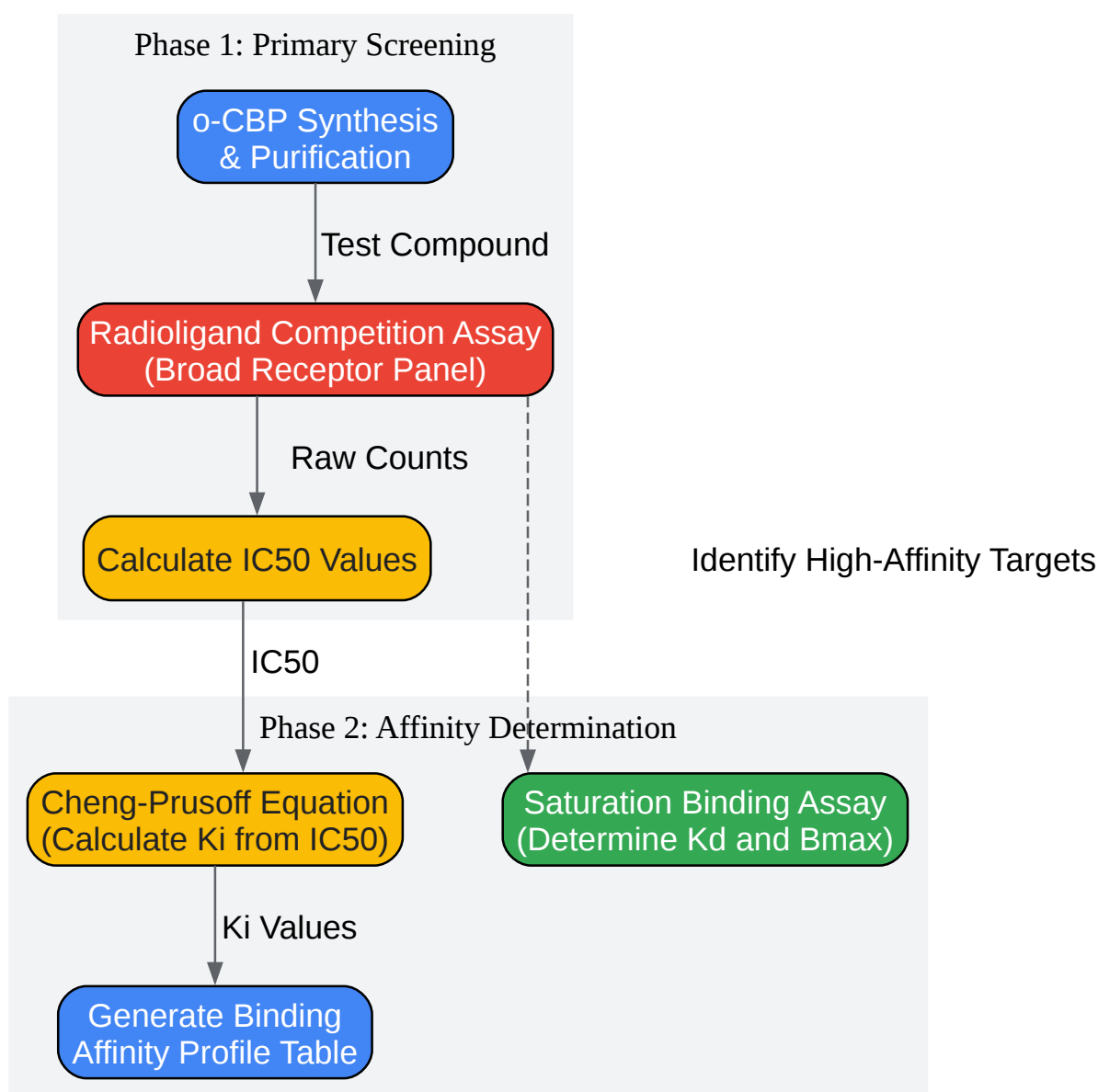
## Experimental Methodologies for Mechanistic Elucidation

Determining the mechanism of action is not a passive process; it requires a suite of validated experimental techniques. The causality behind these choices is to build a profile from molecular

binding to cellular function and finally to in vivo effect.

## Workflow for Receptor Profiling

The initial and most critical step is to determine the binding affinity of the compound across a panel of relevant CNS targets. This is most robustly achieved using radioligand binding assays.



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Caption: Workflow for determining the receptor binding profile of a novel compound.

## Protocol: Competitive Radioligand Binding Assay

This protocol describes a standard method to determine the inhibitory constant ( $K_i$ ) of o-CBP for a specific target, such as the human dopamine D4 receptor. This is a self-validating system where results are compared against known standards.

Objective: To determine the affinity ( $K_i$ ) of o-CBP for the human D4 receptor.

Materials:

- Membrane homogenates from cells expressing the human D4 receptor.
- Radioligand: [ $^3\text{H}$ ]-Spiperone (a known D4 ligand).
- Test Compound: o-Chlorobenzylpiperazine (o-CBP) at various concentrations.
- Non-specific binding control: Haloperidol (10  $\mu\text{M}$ ).
- Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
- 96-well filter plates and vacuum manifold.
- Scintillation counter.

Methodology:

- Preparation: Prepare serial dilutions of o-CBP in assay buffer, covering a wide concentration range (e.g.,  $10^{-11}$  M to  $10^{-5}$  M).
- Incubation Setup: In a 96-well plate, add the following to each well in triplicate:
  - Total Binding: Membrane homogenate + radioligand + assay buffer.
  - Non-specific Binding: Membrane homogenate + radioligand + high concentration of a known competitor (e.g., haloperidol).
  - Competition: Membrane homogenate + radioligand + varying concentrations of o-CBP.

- Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[\[23\]](#)
- Separation: Rapidly separate the bound from free radioligand by filtering the contents of each well through the filter plate using a vacuum manifold. The membranes with bound radioligand are trapped on the filter.[\[23\]](#)[\[24\]](#)
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
- Quantification: Dry the filter mat, add scintillation fluid, and count the radioactivity in each well using a scintillation counter.
- Data Analysis:
  - Calculate the specific binding by subtracting the non-specific binding counts from the total and competition counts.
  - Plot the percentage of specific binding against the log concentration of o-CBP.
  - Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of o-CBP that inhibits 50% of specific radioligand binding).
  - Calculate the Ki value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[\[24\]](#)

## Protocol: c-Fos Immunohistochemistry for Neuronal Activation Mapping

To understand the in vivo consequences of receptor engagement, we can map which brain regions become active following drug administration. The expression of the immediate-early gene c-fos, and its protein product Fos, is a reliable marker of recent neuronal activation.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

Objective: To identify brain regions activated by an acute dose of o-CBP.

Materials:

- Adult male rodents (e.g., Sprague-Dawley rats).
- o-CBP solution for injection (e.g., intraperitoneal).
- Vehicle control (e.g., saline).
- Perfusion solutions (saline, 4% paraformaldehyde).
- Primary antibody: anti-c-Fos (rabbit polyclonal).
- Secondary antibody: biotinylated anti-rabbit IgG.
- Avidin-Biotin Complex (ABC) reagent.
- DAB (3,3'-Diaminobenzidine) substrate kit.
- Microscope and imaging system.

#### Methodology:

- Drug Administration: Administer a behaviorally active dose of o-CBP (or vehicle) to the animals.
- Perfusion: 90-120 minutes post-injection (peak time for Fos protein expression), deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde to fix the brain tissue.[\[26\]](#)
- Tissue Processing: Extract the brains and post-fix them overnight. Subsequently, cryoprotect the brains in a sucrose solution before sectioning on a cryostat or vibratome.
- Immunohistochemistry:
  - Wash the free-floating brain sections to remove cryoprotectant.
  - Incubate sections in a solution to quench endogenous peroxidase activity.
  - Block non-specific binding sites using normal serum.
  - Incubate sections with the primary anti-c-Fos antibody, typically for 24-48 hours at 4°C.

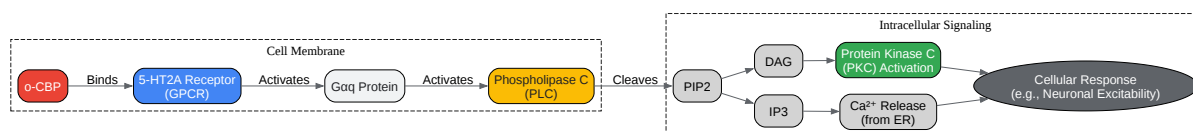
- Wash, then incubate with the biotinylated secondary antibody.
- Wash, then incubate with the ABC reagent.
- Develop the signal by incubating with the DAB substrate, which creates a brown precipitate in the nuclei of Fos-positive cells.
- Mounting and Imaging: Mount the stained sections onto slides, dehydrate, and coverslip.
- Analysis: Image the sections under a microscope. Quantify the number of Fos-positive nuclei in specific brain regions of interest (e.g., nucleus accumbens, prefrontal cortex, striatum) and compare the drug-treated group to the vehicle control group. An increase in c-Fos expression indicates drug-induced neuronal activation in that region.[30]

## Downstream Signaling and Integrated Pharmacological Profile

The binding of o-CBP to its target receptors initiates a cascade of intracellular signaling events. The nature of this cascade depends on the G-protein to which the receptor is coupled.

### G-Protein Coupled Signaling Pathways

For instance, if o-CBP acts as an agonist at a Gq-coupled receptor like 5-HT<sub>2A</sub>, it would trigger the following pathway:



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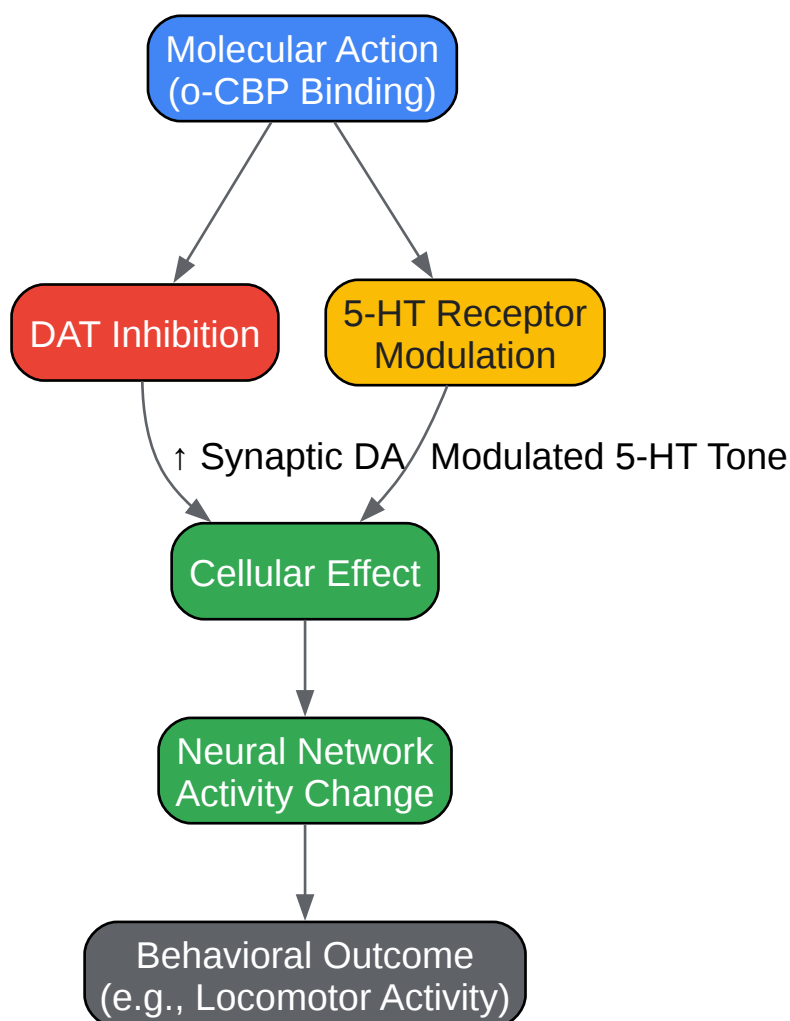
Caption: Downstream signaling cascade for a Gq-coupled receptor like 5-HT<sub>2A</sub>.



Conversely, agonist activity at a Gi-coupled receptor like 5-HT<sub>1A</sub> would lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and subsequent downstream effects such as the modulation of ion channels.

## Integrated View: From Molecule to Behavior

The overall pharmacological profile of o-CBP is a synthesis of its actions at these multiple targets. The psychostimulant effects are likely driven by the inhibition of dopamine reuptake via DAT, increasing dopaminergic signaling in reward pathways like the nucleus accumbens. However, this effect is heavily modulated by its serotonergic activity. Antagonism at 5-HT<sub>2A</sub> and 5-HT<sub>7</sub> receptors, combined with partial agonism at 5-HT<sub>1A</sub> receptors, can fine-tune the dopaminergic signal, potentially mitigating some of the harsher effects of pure dopamine releasers and contributing to a unique behavioral phenotype.



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Caption: Logical flow from molecular binding to behavioral outcome for o-CBP.

## Conclusion

The mechanism of action of o-Chlorobenzylpiperazine is multifaceted, defined by its engagement with a spectrum of serotonergic and dopaminergic targets. Its profile as a dopamine transporter inhibitor likely underlies its stimulant properties, while its nuanced interactions with various 5-HT receptor subtypes create a complex modulatory overlay. A comprehensive understanding, crucial for predicting its therapeutic potential or abuse liability, depends on the rigorous application of established pharmacological methods, from in vitro binding assays to in vivo functional mapping. This guide outlines the presumed mechanism and the necessary experimental framework to validate and expand upon these hypotheses, providing a clear path for future research into this and other novel psychoactive substances.

## References

- Quora. (2017, August 26). How is c-FOS Expression used as a marker for neural activation?
- Gubra. (2025, August 8). What does c-Fos really measure? Interpreting neuronal activation in research.
- c-fos Expression as a Marker of Functional Activity in the Brain. (n.d.).
- Bullitt, E. (1990). Expression of c-fos-like protein as a marker for neuronal activity following noxious stimulation in the rat. *Journal of Comparative Neurology*, 296(4), 517-30.
- Gubra. (2024, July 31). Understanding c-Fos and its applications in CNS research.
- Gifford Bioscience. Radioligand Binding Assay.
- ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations.
- Florida Gulf Coast University. Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives.
- Labome. Receptor-Ligand Binding Assays.
- ResearchGate. (2022, January 13). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies.
- Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. *Current protocols in pharmacology*, 75, 1.21.1-1.21.17.
- PMC. (2025, August 9). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies.
- Springer Nature Experiments. Radioligand Binding Studies.
- Levine, A. A., et al. (2011). CBP in the Nucleus Accumbens Regulates Cocaine-Induced Histone Acetylation and Is Critical for Cocaine-Associated Behaviors. *The Journal of*

neuroscience : the official journal of the Society for Neuroscience, 31(47), 17134-41.

- PubMed. (2020, September 15). Exploration of piperazine-derived thioureas as antibacterial and anti-inflammatory agents. In vitro evaluation against clinical isolates of colistin-resistant *Acinetobacter baumannii*.
- Leopoldo, M., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. *Journal of medicinal chemistry*, 43(2), 270-7.
- International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2023, November 1). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY.
- PubMed. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand.
- Zhang, M., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. *Bioorganic & medicinal chemistry letters*, 23(24), 6920-2.
- Kulagowski, J. J., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. *Journal of medicinal chemistry*, 39(10), 1941-2.
- MDPI. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
- Gobbi, M., et al. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. *Psychopharmacology*, 107(2-3), 229-35.
- Wood, M., et al. (2000). Antagonist activity of meta-chlorophenylpiperazine and partial agonist activity of 8-OH-DPAT at the 5-HT(7) receptor. *European journal of pharmacology*, 396(2-3), 147-53.
- Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- PubMed. Antagonism of vascular serotonin receptors by m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine.
- PubMed Central. Behavioral effects of psychostimulants in mutant mice with cell-type specific deletion of CB2 cannabinoid receptors in dopamine neurons.
- Glennon, R. A., et al. (1986). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. *Journal of medicinal chemistry*, 29(11), 2375-80.
- Canale, V., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1'-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. *Molecules (Basel, Switzerland)*, 27(21).
- Minovski, N., & Novic, M. (2006). Interaction of arylpiperazines with the dopamine receptor D2 binding site. *Journal of medicinal chemistry*, 49(14), 4333-43.

- BOC Sciences. CAS 23145-88-2 1-(4-Chlorobenzyl)piperazine.
- NIH PubChem. 4-Chlorobenzylpiperazine.
- PubMed Central. Piperazine-based P2X4 receptor antagonists.
- Manetti, F., et al. (2002). Arylpiperazines with affinity toward alpha(1)-adrenergic receptors. *Current medicinal chemistry*, 9(10), 969-80.
- dela Peña, I., et al. (2015). Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms. *CNS neuroscience & therapeutics*, 21(10), 781-5.
- Su, M., et al. (2020). Binding pathway determines norepinephrine selectivity for the human  $\beta$ 1AR over  $\beta$ 2AR. *Cell research*, 30(12), 1131-1134.
- Favrod-Coune, T., & Broers, B. (2010). The Health Effect of Psychostimulants: A Literature Review. *Pharmaceuticals (Basel, Switzerland)*, 3(7), 2333-2361.
- Rebec, G. V. (2006). Behavioral electrophysiology of psychostimulants. *Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology*, 31(11), 2341-8.
- Menniti, F. S., et al. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. *Journal of medicinal chemistry*, 42(13), 2373-81.
- Horn, P. T., & Kohli, J. D. (1986). Prazosin selectively antagonizes norepinephrine contractions at low-affinity, non-alpha adrenoceptor sites (extrareceptors) in arterial muscle. *The Journal of pharmacology and experimental therapeutics*, 239(3), 846-52.
- NIH PubChem. Norepinephrine.

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## Sources

- 1. Research Portal [scholarscommons.fgcu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of piperazine-derived thioureas as antibacterial and anti-inflammatory agents. In vitro evaluation against clinical isolates of colistin-resistant *Acinetobacter baumannii* -

PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [ijbpas.com](#) [ijbpas.com]
- 6. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arylpiperazines with affinity toward alpha(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [etd.auburn.edu](#) [etd.auburn.edu]
- 11. [mdpi.com](#) [mdpi.com]
- 12. Antagonist activity of meta-chlorophenylpiperazine and partial agonist activity of 8-OH-DPAT at the 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1'-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antagonism of vascular serotonin receptors by m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Behavioral effects of psychostimulants in mutant mice with cell-type specific deletion of CB2 cannabinoid receptors in dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Behavioral electrophysiology of psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Binding pathway determines norepinephrine selectivity for the human  $\beta$ 1AR over  $\beta$ 2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. researchgate.net [researchgate.net]
- 25. quora.com [quora.com]
- 26. gubra.dk [gubra.dk]
- 27. c-fos Expression as a Marker of Functional Activity in the Brain | Springer Nature Experiments [experiments.springernature.com]
- 28. Expression of c-fos-like protein as a marker for neuronal activity following noxious stimulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. gubra.dk [gubra.dk]
- 30. CBP in the Nucleus Accumbens Regulates Cocaine-Induced Histone Acetylation and Is Critical for Cocaine-Associated Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
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